2-Propanol, 1-[2,3-bis(oxiranylmethoxy)propoxy]-3-(oxiranylmethoxy)-
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Overview
Description
2-Propanol, 1-[2,3-bis(oxiranylmethoxy)propoxy]-3-(oxiranylmethoxy)- is a complex organic compound characterized by the presence of multiple oxirane (epoxy) groups. This compound is part of the broader class of alcohols and epoxides, which are known for their reactivity and versatility in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-[2,3-bis(oxiranylmethoxy)propoxy]-3-(oxiranylmethoxy)- typically involves the reaction of 2-propanol with epichlorohydrin under basic conditions. The reaction proceeds through the formation of glycidyl ethers, which are then further reacted to introduce additional oxirane groups .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the formation of the desired product while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
2-Propanol, 1-[2,3-bis(oxiranylmethoxy)propoxy]-3-(oxiranylmethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane groups to diols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane rings, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane rings under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces diols .
Scientific Research Applications
2-Propanol, 1-[2,3-bis(oxiranylmethoxy)propoxy]-3-(oxiranylmethoxy)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of epoxy resins, which are important in coatings, adhesives, and composite materials
Mechanism of Action
The mechanism of action of 2-Propanol, 1-[2,3-bis(oxiranylmethoxy)propoxy]-3-(oxiranylmethoxy)- involves the reactivity of its oxirane groups. These groups can undergo ring-opening reactions, which are facilitated by nucleophiles. The resulting products can then participate in further chemical transformations, making this compound a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(2,3-epoxypropoxy)-2,2-bis[(2,3-epoxypropoxy)methyl]propane
- 2,2’-[2,2-Bis[(oxiranylmethoxy)methyl]-1,3-propanediylbis(oxymethylene)]bisoxirane
Uniqueness
What sets 2-Propanol, 1-[2,3-bis(oxiranylmethoxy)propoxy]-3-(oxiranylmethoxy)- apart from similar compounds is its unique combination of multiple oxirane groups and a propanol backbone. This structure provides it with distinct reactivity and makes it particularly useful in applications requiring multiple reactive sites .
Properties
CAS No. |
74696-50-7 |
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Molecular Formula |
C15H26O8 |
Molecular Weight |
334.36 g/mol |
IUPAC Name |
1-[2,3-bis(oxiran-2-ylmethoxy)propoxy]-3-(oxiran-2-ylmethoxy)propan-2-ol |
InChI |
InChI=1S/C15H26O8/c16-11(2-18-5-13-7-21-13)1-17-3-12(20-9-15-10-23-15)4-19-6-14-8-22-14/h11-16H,1-10H2 |
InChI Key |
OGJKMSUGIBGERF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COCC(COCC(COCC2CO2)OCC3CO3)O |
Origin of Product |
United States |
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